

A Technical Guide to 2'-Deoxyguanosine-13C10: Physical, Chemical, and Biological Insights

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxyguanosine-13C10

Cat. No.: B12383042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **2'-Deoxyguanosine-13C10**, a stable isotope-labeled nucleoside crucial for a variety of research applications. This document details experimental methodologies for property determination and explores its role in biological pathways, offering valuable insights for researchers in drug development, molecular biology, and analytical chemistry.

Core Physical and Chemical Properties

2'-Deoxyguanosine-13C10 is a non-radioactive, stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyguanosine. The incorporation of ten carbon-13 atoms provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based studies and a powerful tool for nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **2'-Deoxyguanosine-13C10** and its unlabeled counterpart for comparative analysis.

Property	2'-Deoxyguanosine-13C10	2'-Deoxyguanosine (Unlabeled)
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_4$	$\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_4$
Molecular Weight	~277.17 g/mol (Varies slightly based on isotopic purity)	267.24 g/mol
Appearance	White to off-white solid	White, crystalline solid
Melting Point	Not explicitly reported; expected to be similar to unlabeled	~300 °C (decomposes)
Solubility	Soluble in DMSO and formamide. Limited solubility in water.	Soluble in hot water, dilute acids, and bases. Sparingly soluble in cold water.
UV Maximum (in H_2O)	Not explicitly reported; expected to be similar to unlabeled	253 nm

Note: Properties for the ^{13}C -labeled compound are primarily sourced from material safety data sheets and product information from various suppliers. The properties of the unlabeled compound are well-established in scientific literature.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of **2'-Deoxyguanosine-13C10**. The following sections outline protocols for determining key physical and chemical properties.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Methodology:

- Sample Preparation: A small, finely powdered sample of **2'-Deoxyguanosine-13C10** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute until it is approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
- Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2°C).

Solubility Assessment

Determining the solubility of **2'-Deoxyguanosine-13C10** in various solvents is crucial for its use in biological assays and analytical methods.

Methodology:

- Solvent Selection: A range of solvents relevant to potential applications should be tested (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol).
- Procedure: An excess amount of **2'-Deoxyguanosine-13C10** is added to a known volume of the solvent in a vial. The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the solubility.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of **2'-Deoxyguanosine-13C10** in solution and to confirm its structural integrity.

Methodology:

- Instrumentation: A calibrated UV-Vis spectrophotometer is used.
- Sample Preparation: A stock solution of **2'-Deoxyguanosine-13C10** is prepared in a suitable solvent (e.g., water or buffer). A series of dilutions are made to create standards of known concentrations.
- Measurement: The absorbance of each standard and the unknown sample is measured at the wavelength of maximum absorbance (λ_{max}), which is expected to be around 253 nm. A blank containing only the solvent is used to zero the instrument.
- Analysis: A calibration curve of absorbance versus concentration is plotted for the standards. The concentration of the unknown sample is determined from this curve using its measured absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful technique for confirming the isotopic labeling and structural integrity of **2'-Deoxyguanosine-13C10**.

Methodology:

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).
- Instrumentation: A high-field NMR spectrometer equipped with a carbon probe is used.
- Data Acquisition: A standard ¹³C NMR spectrum is acquired. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.
- Spectral Analysis: The chemical shifts of the ten carbon signals are analyzed to confirm the structure of the molecule. The absence of significant signals at natural abundance ¹³C chemical shifts for the carbon atoms confirms high isotopic enrichment.

Mass Spectrometry

Mass spectrometry is a primary technique for verifying the molecular weight and isotopic purity of **2'-Deoxyguanosine-13C10**.

Methodology:

- Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization source.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
- Ionization: Electrospray ionization (ESI) is a common method for nucleosides.
- Data Acquisition: The mass spectrum is acquired in a positive or negative ion mode.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical exact mass of **2'-Deoxyguanosine-13C10**. The isotopic distribution pattern is also analyzed to confirm the number of ^{13}C atoms.

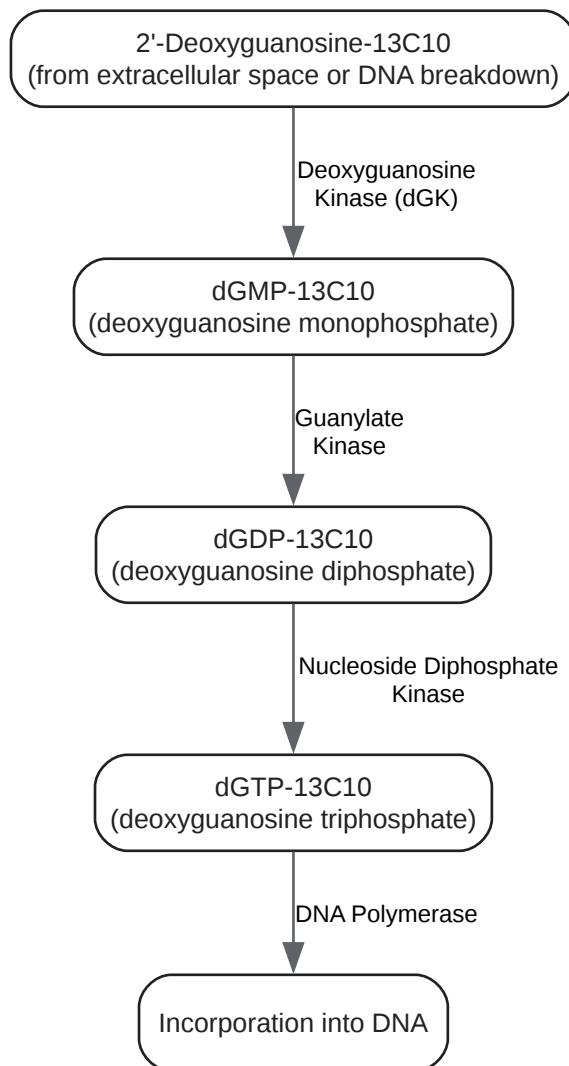
Biological Significance and Applications

2'-Deoxyguanosine is a fundamental building block of DNA. The ^{13}C -labeled analogue allows for precise tracing of its incorporation and fate within cellular systems.

DNA Replication and Repair

2'-Deoxyguanosine is a precursor for the synthesis of deoxyguanosine triphosphate (dGTP), which is then incorporated into DNA during replication by DNA polymerases. Damage to guanine bases in DNA is a common form of oxidative stress, and cells have evolved intricate DNA repair pathways to correct these lesions.

The following diagram illustrates the general workflow of using **2'-Deoxyguanosine-13C10** to study DNA replication.


[Click to download full resolution via product page](#)

Workflow for tracing DNA replication using **2'-Deoxyguanosine-13C10**.

Nucleotide Salvage Pathway

In addition to de novo synthesis, cells can recycle nucleosides from the degradation of DNA and RNA through the nucleotide salvage pathway. This pathway is particularly important in non-dividing cells and for the efficient use of cellular resources.

The diagram below outlines the key steps in the salvage of deoxyguanosine.

[Click to download full resolution via product page](#)

The nucleotide salvage pathway for 2'-Deoxyguanosine.

Conclusion

2'-Deoxyguanosine-13C10 is a versatile and powerful tool for researchers in the life sciences. Its stable isotope label allows for precise and sensitive tracking in a variety of experimental settings. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, is essential for its effective application in studying fundamental biological processes such as DNA replication, repair, and nucleotide metabolism. This guide serves as a comprehensive resource to facilitate the successful use of this important research compound.

- To cite this document: BenchChem. [A Technical Guide to 2'-Deoxyguanosine-13C10: Physical, Chemical, and Biological Insights]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12383042#physical-and-chemical-properties-of-2-deoxyguanosine-13c10>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com